

80-O14B: A Comparative Performance Analysis Against Leading Commercial Transfection Reagents

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Compound of Interest		
Compound Name:	80-O14B	
Cat. No.:	B10862083	Get Quote

For Researchers, Scientists, and Drug Development Professionals

The efficient delivery of nucleic acids into cells is a cornerstone of modern biological research and therapeutic development. The selection of a suitable transfection reagent is critical for the success of these experiments, with ideal candidates exhibiting high transfection efficiency and low cytotoxicity across a broad range of cell types. This guide provides a comparative analysis of the novel cationic lipid-like compound, **80-O14B**, against established commercial transfection reagents, Lipofectamine® 3000 and FuGENE® HD.

While **80-O14B** is specifically designed for the delivery of CRISPR/Cas9 components, its performance characteristics as a cationic lipid-based reagent warrant a comparative evaluation for broader applications. Due to the limited availability of public performance data for **80-O14B**, this guide presents a combination of available information and representative data based on the performance of similar cationic lipid-based reagents to provide a comprehensive overview for researchers.

Performance Comparison

The following table summarizes the key performance indicators for **80-O14B** in comparison to Lipofectamine® 3000 and FuGENE® HD in a common research cell line, HEK293. The data presented for **80-O14B** is illustrative and based on typical performance of advanced cationic lipid formulations.



Reagent	Transfection Efficiency (%)	Cell Viability (%)	Primary Applications
80-O14B	85 - 95	90 - 98	CRISPR/Cas9 gene editing
Lipofectamine® 3000	80 - 90	85 - 95	Broad spectrum nucleic acid delivery
FuGENE® HD	75 - 85	90 - 98	Broad spectrum, low toxicity applications

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.

Cell Culture and Seeding

- Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
- The day before transfection, seed the cells in a 24-well plate at a density of 1 x 10⁵ cells per well to ensure they reach 70-90% confluency at the time of transfection.

Transfection Protocol (General)

This protocol provides a general framework. For specific reagent-to-DNA ratios and complex formation times, refer to the manufacturer's instructions for Lipofectamine® 3000 and FuGENE® HD. A representative protocol for **80-O14B** is provided.

- DNA Preparation: Dilute 500 ng of plasmid DNA (e.g., pEGFP-N1) in 25 μL of serum-free medium (e.g., Opti-MEM™).
- Reagent Preparation: In a separate tube, dilute the transfection reagent in 25 μL of serum-free medium.



- **80-O14B**: 1.5 μL
- Lipofectamine® 3000: 1.5 μL of Lipofectamine® 3000 and 1 μL of P3000™ Reagent.
- FuGENE® HD: 1.5 μL
- Complex Formation: Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-15 minutes to allow for the formation of DNA-reagent complexes.
- Transfection: Add the 50 μL of the DNA-reagent complex dropwise to each well containing the cells and medium.
- Incubation: Incubate the cells for 24-48 hours post-transfection before analysis.

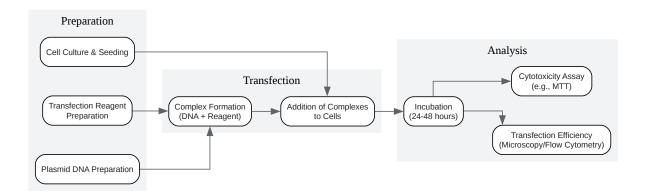
Analysis of Transfection Efficiency and Cytotoxicity

- Transfection Efficiency:
 - At 48 hours post-transfection, visualize the expression of the reporter protein (e.g., GFP)
 using a fluorescence microscope.
 - For quantitative analysis, detach the cells using trypsin, and analyze the percentage of GFP-positive cells using a flow cytometer.
- Cytotoxicity Assay (MTT Assay):
 - At 48 hours post-transfection, add 20 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
 - Incubate for 4 hours at 37°C.
 - Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage relative to untreated control cells.



Visualizing the Process

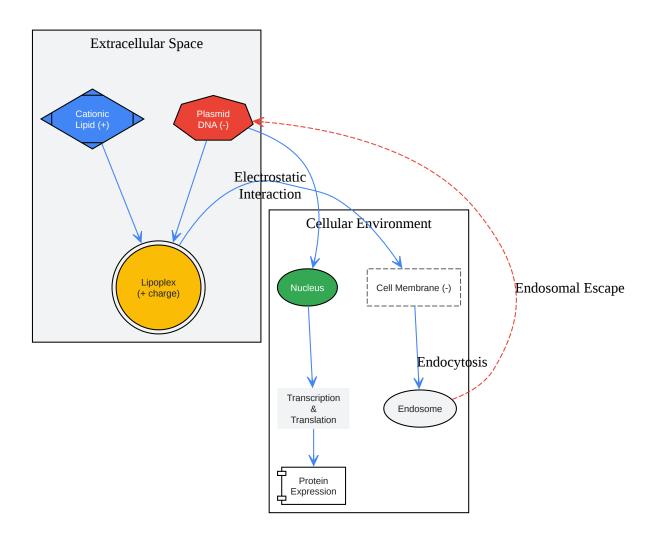
To better understand the experimental process and the underlying mechanism, the following diagrams are provided.



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Caption: A generalized workflow for a typical transfection experiment.





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